REACTION_CXSMILES
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[Cl-].C([P+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.Cl[CH2:23][Si:24]([Cl:27])([Cl:26])[Cl:25].[Cl:28][SiH:29]([Cl:31])[Cl:30]>>[Cl:25][Si:24]([Cl:27])([Cl:26])[CH2:23][Si:29]([Cl:31])([Cl:30])[Cl:28] |f:0.1|
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Name
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|
Quantity
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0.22 g
|
Type
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reactant
|
Smiles
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[Cl-].C(C1=CC=CC=C1)[P+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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1.23 g
|
Type
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reactant
|
Smiles
|
ClC[Si](Cl)(Cl)Cl
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Name
|
|
Quantity
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2.71 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
The resulting mixture was distilled
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Name
|
|
Type
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product
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Smiles
|
Cl[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |